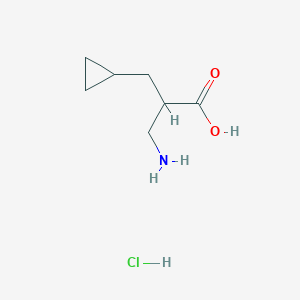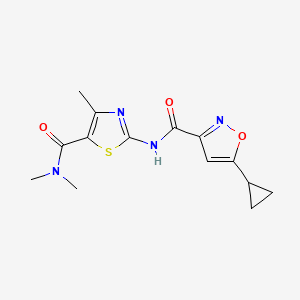![molecular formula C17H14N4O B2922136 7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile CAS No. 191087-11-3](/img/structure/B2922136.png)
7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile is a chemical compound with the CAS Number: 191087-11-3 . It has a molecular weight of 290.32 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C17H14N4O/c18-11-14-15-13 (7-4-9-20-15)17 (22)21 (16 (14)19)10-8-12-5-2-1-3-6-12/h1-7,9H,8,10,19H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 290.32 .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis and antibacterial activity of naphthyridine derivatives. For example, the study by Egawa et al. (1984) investigated pyridonecarboxylic acids as antibacterial agents, focusing on the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds exhibited significant antibacterial activity, indicating their potential as antibiotics (Egawa et al., 1984).
Tautomerization and Nonlinear Optical (NLO) Properties
Another area of research involves the study of tautomerization and nonlinear optical (NLO) properties of naphthyridine derivatives. Wazzan and Safi (2017) conducted density functional theory (DFT) calculations on the amine-imine tautomerization in naphthyridine compounds. Their study provides insights into the electronic properties and potential photochromic applications of these compounds (Wazzan & Safi, 2017).
Novel Synthesis Methods
Research by Singh and Lesher (1990) described a new and convenient procedure for synthesizing naphthyridin-2(1H)-ones and their derivatives. This work contributes to the development of synthetic methodologies for creating naphthyridine-based compounds with potential applications in drug development and material science (Singh & Lesher, 1990).
Hydrogen Bonded Supramolecular Networks
The study of hydrogen-bonded supramolecular networks in organic acid–base salts by Jin et al. (2011) focused on complexes formed between naphthyridine derivatives and carboxylic acid derivatives. This research provides valuable insights into the design of supramolecular architectures with potential applications in molecular recognition, sensing, and catalysis (Jin et al., 2011).
Antimicrobial Evaluation
A study by Kotb et al. (2013) on the synthesis of a novel series of naphthylpyridine-3-carbonitrile compounds evaluated their antimicrobial activity. This research highlights the potential of naphthyridine derivatives as antimicrobial agents, contributing to the search for new therapeutic options (Kotb et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
7-amino-5-oxo-6-(2-phenylethyl)-1,6-naphthyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-11-14-15-13(7-4-9-20-15)17(22)21(16(14)19)10-8-12-5-2-1-3-6-12/h1-7,9H,8,10,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNQUPZKHIDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=C(C2=O)C=CC=N3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2922060.png)
![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2922068.png)




